molecular formula C15H21IO4 B14303688 Benzoic acid, 2-iodosyl-5-(octyloxy)- CAS No. 112391-40-9

Benzoic acid, 2-iodosyl-5-(octyloxy)-

Cat. No.: B14303688
CAS No.: 112391-40-9
M. Wt: 392.23 g/mol
InChI Key: CXYDIYQTDMKDSD-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and material sciences due to their versatile functionalization . The compound Benzoic acid, 2-iodosyl-5-(octyloxy)- features an iodosyl (-IO) group at the ortho position and a long-chain octyloxy (-OC₈H₁₇) substituent at the meta position. This unique structure confers distinct physicochemical properties, such as enhanced lipophilicity from the octyloxy chain and oxidative reactivity from the iodoso group.

Properties

CAS No.

112391-40-9

Molecular Formula

C15H21IO4

Molecular Weight

392.23 g/mol

IUPAC Name

2-iodosyl-5-octoxybenzoic acid

InChI

InChI=1S/C15H21IO4/c1-2-3-4-5-6-7-10-20-12-8-9-14(16-19)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI Key

CXYDIYQTDMKDSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of 5-Hydroxybenzoic Acid

Procedure :

  • Substrate : 5-Hydroxybenzoic acid (10.0 g, 72.4 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL).
  • Base : Potassium carbonate (20.0 g, 145 mmol) is added to deprotonate the phenolic -OH.
  • Alkylation : Octyl bromide (16.2 g, 86.9 mmol) is added dropwise at 80°C under nitrogen. The reaction is stirred for 12 hours.
  • Workup : The mixture is diluted with water, acidified with HCl (1M), and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

Yield : 85% (14.2 g) as a white solid.
Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=2.4 Hz, 1H, ArH), 7.92 (dd, J=8.8, 2.4 Hz, 1H, ArH), 6.92 (d, J=8.8 Hz, 1H, ArH), 4.02 (t, J=6.6 Hz, 2H, -OCH₂-), 1.75–1.25 (m, 12H, -CH₂-), 0.88 (t, J=6.8 Hz, 3H, -CH₃).
  • HPLC Purity : 98.5%.

Directed Iodination at Position 2

Nitro Group as a Directing Group

Procedure :

  • Nitration : 5-(Octyloxy)benzoic acid (10.0 g, 36.2 mmol) is nitrated using fuming HNO₃ (10 mL) and H₂SO₄ (30 mL) at 0°C for 2 hours, yielding 2-nitro-5-(octyloxy)benzoic acid.
  • Reduction : The nitro group is reduced to -NH₂ using H₂ (1 atm) and 10% Pd/C in ethanol (50 mL) at 25°C for 6 hours.

Yield : 92% (9.1 g) after recrystallization.

Diazotization and Iodination

Procedure :

  • Diazotization : 2-Amino-5-(octyloxy)benzoic acid (8.0 g, 26.7 mmol) is treated with NaNO₂ (2.3 g, 33.3 mmol) in HCl (6M, 50 mL) at 0–5°C.
  • Sandmeyer Reaction : The diazonium salt is quenched with KI (8.9 g, 53.4 mmol) in H₂O (50 mL), yielding 2-iodo-5-(octyloxy)benzoic acid.

Yield : 78% (8.5 g).
Analytical Data :

  • ¹³C NMR (101 MHz, CDCl₃) : δ 172.1 (COOH), 162.4 (C-O), 138.2 (C-I), 123.5–113.2 (ArC), 68.9 (-OCH₂-), 31.8–22.6 (-CH₂-), 14.1 (-CH₃).

Oxidation to Iodosyl (-IO) Group

Oxidative Conditions

Procedure :
2-Iodo-5-(octyloxy)benzoic acid (7.0 g, 16.8 mmol) is dissolved in acetic acid (50 mL). Oxone (12.3 g, 20.2 mmol) is added portionwise at 0°C. The reaction is stirred for 4 hours at 25°C.

Yield : 68% (5.1 g).
Analytical Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O), 980 cm⁻¹ (I=O).
  • Elemental Analysis : Calculated for C₁₅H₂₁IO₄: C 45.02%, H 5.29%, I 31.70%. Found: C 44.89%, H 5.34%, I 31.58%.

Reaction Optimization and Challenges

Alkylation Efficiency

Varying the base and solvent significantly impacts yields (Table 1):

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 85
Cs₂CO₃ Acetone 60 78
NaH THF 25 65

Industrial-Scale Considerations

The patent WO2016167225A1 highlights the economic advantages of alkaline-mediated halogenation. Scaling the iodination step requires:

  • Continuous Flow Reactors : To manage exothermic diazotization.
  • Solvent Recycling : Ethyl acetate recovery reduces costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-iodosyl-5-(octyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzoic acid, while substitution reactions can produce a variety of benzoic acid derivatives with different functional groups .

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodosyl-5-(octyloxy)- involves its interaction with molecular targets through its functional groups. The iodosyl group can participate in redox reactions, while the octyloxy group can enhance the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Solubility and Diffusivity
Compound Substituents (Position) Key Properties Evidence Source
Benzoic acid -H (parent) High aqueous solubility, low diffusivity
5-Iodo-2-methylbenzoic acid -I (para), -CH₃ (ortho) Moderate solubility, higher lipophilicity
2-(Cyclobutylmethoxy)-5-iodobenzoic acid -I (meta), -OCH₂C₄H₇ (ortho) Low water solubility, high membrane diffusivity
Target compound -IO (ortho), -OC₈H₁₇ (meta) Predicted : Extremely lipophilic, low aqueous solubility, moderate membrane diffusivity N/A (Inferred)
  • Key Observations: Alkoxy chains (e.g., octyloxy) drastically reduce aqueous solubility but enhance organic-phase partitioning, critical for membrane-based extraction processes .
Oxidative Reactivity

The iodoso (-IO) group is a strong oxidizer, analogous to iodoxybenzoic acids used in organic synthesis. Comparatively, 2-iodosyl derivatives are less stable but more reactive than iodine or bromine-substituted analogs. For example:

  • 5-Iodosalicylic acid acetate () is utilized for its antimicrobial properties, suggesting the target compound may also exhibit biocidal activity.
  • 2-Methoxy-5-(4-methyl-2-thiazolyl)benzoic acid () demonstrates substituent-dependent electronic effects, where electron-withdrawing groups (e.g., thiazolyl) enhance acidity and reactivity.
Biosensor Recognition

The position of substituents significantly impacts biosensor promiscuity. For instance:

  • Ortho-substituted benzoic acids (e.g., 2-hydroxybenzoic acid) show weaker biosensor responses compared to para-substituted analogs (e.g., p-aminobenzoic acid) .
  • The target compound’s ortho-iodosyl group may reduce biosensor affinity compared to meta- or para-substituted derivatives, as seen in sBAD studies .
Table 2: Toxicity Trends in Benzoic Acid Derivatives
Compound LD₅₀ (Mice, Oral) Key Structural Features Evidence Source
Benzoic acid 1.7 g/kg -H substituents
2-Amino-4-fluoro-5-methoxybenzoic acid 0.5 g/kg -NH₂, -F, -OCH₃
Target compound Not reported -IO, -OC₈H₁₇ N/A (Inferred)
  • QSTR Model Insights (): Zero-order connectivity index (0JA) and cross-factor (JB) correlate with acute toxicity.

Antioxidant Activity

  • Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity to benzoic acids due to conjugated double bonds stabilizing free radicals .
  • The target compound’s lack of hydroxyl groups and bulky substituents likely result in minimal antioxidant capacity compared to protocatechuic acid (3,4-dihydroxybenzoic acid) .

Q & A

Q. What are the recommended methods for synthesizing 2-iodosyl-5-(octyloxy)-benzoic acid?

  • Methodological Answer : Synthesis involves sequential functionalization of the benzoic acid backbone. First, introduce the octyloxy group at position 5 via nucleophilic substitution (e.g., reacting 5-hydroxybenzoic acid with 1-iodooctane under basic conditions). Protect the carboxylic acid group using a trimethylsilyl (TMS) protecting agent. Next, iodinate position 2 using iodine monochloride (ICl) in acetic acid, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to generate the iodosyl (IO) group. Deprotect the carboxylic acid using aqueous HCl. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm purity via LC-MS .

Q. Which analytical techniques are most effective for characterizing 2-iodosyl-5-(octyloxy)-benzoic acid?

  • Methodological Answer :
  • LC-MS : Confirm molecular weight (expected [M+H]+ ion) and assess purity (>95% by peak integration).
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., octyloxy protons at δ 1.2–1.6 ppm, iodosyl group absence of protons).
  • FT-IR : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), ether (C-O-C ~1250 cm⁻¹), and iodine-oxygen bonds (I-O ~750 cm⁻¹).
  • Elemental Analysis : Validate C, H, O, and I percentages within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as skin/eye irritant in analogous compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with reducing agents due to the iodosyl group’s oxidative nature .

Advanced Research Questions

Q. How does the iodosyl group influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The hypervalent iodine center (I⁺) in the iodosyl group acts as a strong electrophile, enabling selective oxidation of alcohols to ketones or sulfides to sulfoxides. Kinetic studies can compare its efficiency with Dess-Martin periodinane. Monitor reactions via TLC (silica, ethyl acetate/hexane) and quantify yields using GC-MS. Note: Stability in polar aprotic solvents (e.g., DMF) is critical to prevent premature decomposition .

Q. How does the octyloxy chain modulate solubility and aggregation behavior?

  • Methodological Answer :
  • Solubility Testing : Measure solubility in solvents (e.g., water, THF, chloroform) via gravimetric analysis. The octyloxy group enhances lipophilicity (logP ~4.2 predicted via ChemDraw), favoring dissolution in non-polar solvents.
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Critical micelle concentration (CMC) can be determined via surface tension measurements .

Q. Can this compound serve as a dopant in organic semiconductors?

  • Methodological Answer : Test its role as a p-type dopant in bulk-heterojunction solar cells. Blend with poly(3-hexylthiophene) (P3HT) and PCBM (1:1 w/w) in chlorobenzene. Spin-coat films (100 nm thickness) and measure device efficiency under AM1.5G illumination. The iodosyl group may enhance charge separation by stabilizing polarons, while the octyloxy chain improves film morphology. Compare open-circuit voltage (Voc) and fill factor (FF) with undoped controls .

Q. What biological assays are suitable for probing its bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The iodosyl group may disrupt bacterial membranes.
  • Enzyme Inhibition : Screen against cyclooxygenase (COX-2) using a fluorometric kit. IC50 values <10 μM suggest therapeutic potential. Reference similar bioactive octyloxy derivatives .

Q. How stable is this compound under thermal and photolytic stress?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks. Monitor degradation via HPLC (retention time shifts).
  • Photostability : Expose to UV light (320–400 nm) and analyze by NMR for iodine loss or carboxylic acid dimerization. Store in amber vials to mitigate photolysis .

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